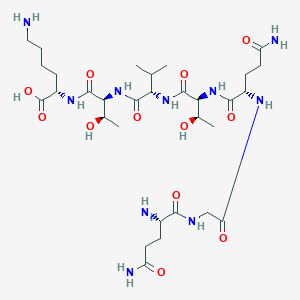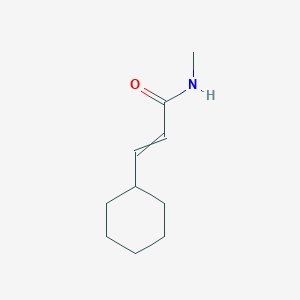
3-Cyclohexyl-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-N-methylprop-2-enamide is an organic compound with the molecular formula C11H19NO It is characterized by a cyclohexyl group attached to a prop-2-enamide structure, where the nitrogen atom is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-N-methylprop-2-enamide typically involves the reaction of cyclohexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl-N-methylprop-2-enamide oxides or hydroxylated derivatives.
Reduction: Formation of cyclohexyl-N-methylprop-2-enamine.
Substitution: Formation of substituted amides or secondary amines.
Applications De Recherche Scientifique
3-Cyclohexyl-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((2-Methyl-4-oxopentan-2-yl)prop-2-enamide): Another amide with a similar structure but different substituents.
Cyclohexylamine: The parent amine from which 3-Cyclohexyl-N-methylprop-2-enamide is derived.
Acryloyl Chloride: A key reactant in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific combination of a cyclohexyl group and a methylated amide nitrogen. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
848477-86-1 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
3-cyclohexyl-N-methylprop-2-enamide |
InChI |
InChI=1S/C10H17NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,11,12) |
Clé InChI |
ZOCNWUOYKKXXQM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C=CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)
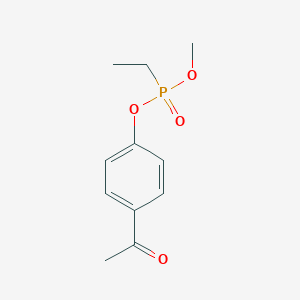
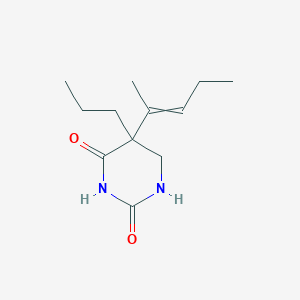
![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)
![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
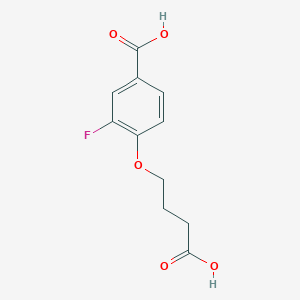
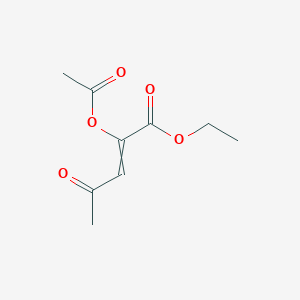
![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
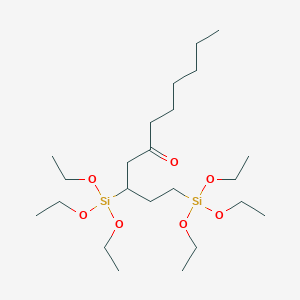
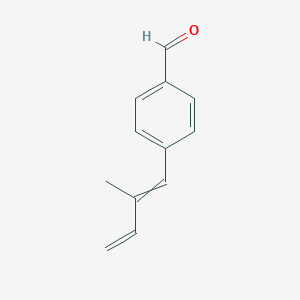
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
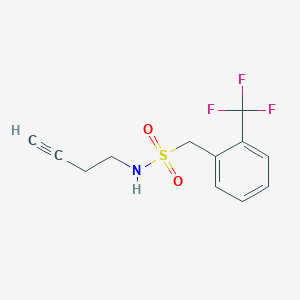
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
